1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-8-3-6-16-9(8)7-15-10-11(14)13(2)5-4-12-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTQJCKIRDWQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NC=CN(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C12H14N2OS
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate physiological responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Summary
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | In vitro studies indicate cytotoxic effects on cancer cell lines. |
| Antimicrobial Properties | Exhibits activity against several bacterial strains. |
| Anti-inflammatory Effects | Reduces inflammatory markers in cell culture models. |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of various compounds, this compound was tested against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 μM, indicating potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The minimum inhibitory concentration (MIC) was determined to be 5 μM for S. aureus, suggesting strong antibacterial properties.
Research Findings
Recent research has focused on synthesizing derivatives of the compound to enhance its biological activity. For instance, modifications to the methoxy group have led to increased potency against specific cancer types and improved selectivity for bacterial targets.
Table of Derivatives and Activities
| Compound Derivative | Activity Type | IC50 (μM) |
|---|---|---|
| Derivative A | Antitumor | 8 |
| Derivative B | Antimicrobial | 4 |
| Derivative C | Anti-inflammatory | 6 |
Comparison with Similar Compounds
Structural and Molecular Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
